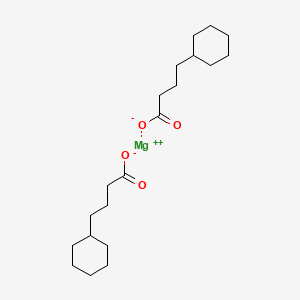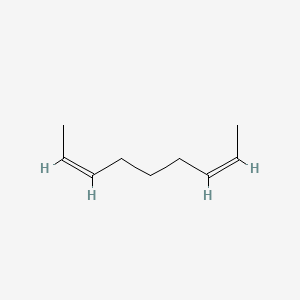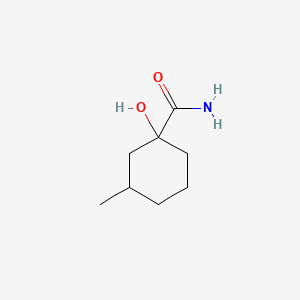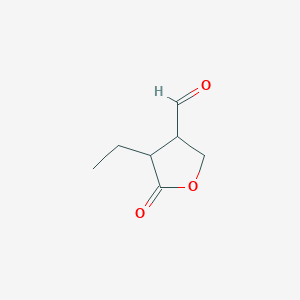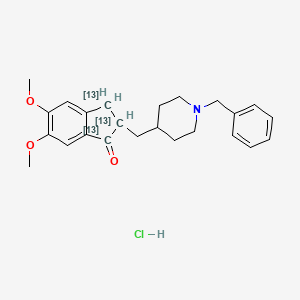
N,N'-Diphenyldicarbonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diphenyldicarbonimidic diamide: is an organic compound characterized by the presence of two phenyl groups attached to a central carbon-nitrogen framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyldicarbonimidic diamide typically involves the reaction of aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyldicarbonimidic diamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diphenyldicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl isocyanates, while reduction can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Diphenyldicarbonimidic diamide is used as a building block in the synthesis of various organic compounds
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, N,N’-Diphenyldicarbonimidic diamide is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which N,N’-Diphenyldicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the specific target and conditions.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Dimethylimidodicarbonimidic diamide: Used in the synthesis of metformin hydrochloride.
Anthranilic diamides: Known for their insecticidal properties.
Uniqueness: N,N’-Diphenyldicarbonimidic diamide stands out due to its unique phenyl-substituted structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
28584-90-9 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
1-phenyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C14H13N3O2/c18-13(15-11-7-3-1-4-8-11)17-14(19)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18,19) |
InChI-Schlüssel |
QCEAZVJAZBUHIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







